molecular formula C15H15ClN2O B3846409 N-(4-chlorophenyl)-N'-(2,6-dimethylphenyl)urea

N-(4-chlorophenyl)-N'-(2,6-dimethylphenyl)urea

Cat. No.: B3846409
M. Wt: 274.74 g/mol
InChI Key: GFGJVOFBHCTCCQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N'-(2,6-dimethylphenyl)urea, commonly known as diuron, is a herbicide that has been widely used in agriculture to control weeds. It was first introduced in the 1950s and has since become one of the most commonly used herbicides worldwide. The chemical structure of diuron is shown below:

Scientific Research Applications

Anion Coordination Chemistry

N-(4-chlorophenyl)-N'-(2,6-dimethylphenyl)urea exhibits interesting chemical properties in anion coordination chemistry. For example, Wu et al. (2007) reported on the anion coordination chemistry of related urea-based ligands. These compounds demonstrated the ability to form adducts with inorganic oxo-acids, displaying a rich variety of hydrogen bond motifs. This research highlights the potential of this compound in developing new materials and chemical sensors due to its anion-binding properties (Wu et al., 2007).

Insecticide Research

This compound has also been studied for its insecticidal properties. Mulder and Gijswijt (1973) explored two urea derivatives, including a structurally similar 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea, which were shown to interfere with the process of cuticle deposition in insects. These findings are significant for the development of new insecticides with unique modes of action (Mulder & Gijswijt, 1973).

Synthesis Research

The synthesis of this compound and its derivatives has been a subject of interest in chemical research. Studies have focused on developing efficient synthesis methods for related compounds. For instance, Hui (2007) described a new technology for the synthesis of N,N′-bis(4-chlorophenyl) urea, highlighting advancements in synthetic techniques for such compounds (Hui, 2007).

Corrosion Inhibition

Research has also been conducted on the use of urea derivatives in corrosion inhibition. Mistry et al. (2011) investigated the inhibition effect of 1,3,5-triazinyl urea derivatives on mild steel in acidic solutions. Their findings are essential for understanding the potential application of this compound derivatives in protecting metals from corrosion (Mistry et al., 2011).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2,6-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-10-4-3-5-11(2)14(10)18-15(19)17-13-8-6-12(16)7-9-13/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGJVOFBHCTCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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